Cas no 1428366-39-5 (1-benzyl-3-{2-4-(thiophen-2-yl)piperidin-1-ylethyl}urea)

1-Benzyl-3-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}urea is a synthetic organic compound featuring a urea core functionalized with a benzyl group and a substituted piperidine moiety linked via an ethylene spacer. The thiophene ring enhances its potential as a pharmacophore in medicinal chemistry, particularly in targeting central nervous system (CNS) receptors or enzyme modulators. Its structural design allows for selective binding interactions, making it a candidate for research in neuropharmacology or kinase inhibition studies. The compound's stability and solubility profile facilitate its use in biochemical assays and structure-activity relationship (SAR) investigations. Its well-defined synthetic route ensures reproducibility for academic and industrial applications.
1-benzyl-3-{2-4-(thiophen-2-yl)piperidin-1-ylethyl}urea structure
1428366-39-5 structure
Product Name:1-benzyl-3-{2-4-(thiophen-2-yl)piperidin-1-ylethyl}urea
CAS No:1428366-39-5
MF:C19H25N3OS
MW:343.486303091049
CID:5874430
PubChem ID:71787150
Update Time:2025-05-24

1-benzyl-3-{2-4-(thiophen-2-yl)piperidin-1-ylethyl}urea Chemical and Physical Properties

Names and Identifiers

    • 1-benzyl-3-{2-4-(thiophen-2-yl)piperidin-1-ylethyl}urea
    • 1-benzyl-3-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]urea
    • 1428366-39-5
    • VU0534840-1
    • F6184-1233
    • 1-benzyl-3-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}urea
    • 1-benzyl-3-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)urea
    • AKOS024535961
    • Inchi: 1S/C19H25N3OS/c23-19(21-15-16-5-2-1-3-6-16)20-10-13-22-11-8-17(9-12-22)18-7-4-14-24-18/h1-7,14,17H,8-13,15H2,(H2,20,21,23)
    • InChI Key: PRSKGOBOSXRJQC-UHFFFAOYSA-N
    • SMILES: S1C=CC=C1C1CCN(CCNC(NCC2C=CC=CC=2)=O)CC1

Computed Properties

  • Exact Mass: 343.17183360g/mol
  • Monoisotopic Mass: 343.17183360g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 6
  • Complexity: 379
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 72.6Ų

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Additional information on 1-benzyl-3-{2-4-(thiophen-2-yl)piperidin-1-ylethyl}urea

1-Benzyl-3-{2-[4-(Thiophen-2-yl)piperidin-1-yl]ethyl}urea: A Comprehensive Overview

1-Benzyl-3-{2-[4-(Thiophen-2-yl)piperidin-1-yl]ethyl}urea (CAS No. 1428366-39-5) is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, characterized by its unique structure, has garnered attention due to its potential applications in drug discovery and development. The molecule consists of a urea backbone, a benzyl group, and a piperidine ring substituted with a thiophene moiety, making it a structurally complex and functionally versatile compound.

The synthesis of 1-benzyl-3-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}urea involves a series of carefully designed reactions, including nucleophilic substitutions, condensations, and cyclizations. Recent advancements in asymmetric synthesis have enabled the preparation of enantiomerically pure derivatives, which are crucial for studying the stereochemical effects on biological activity. Researchers have also explored green chemistry approaches to minimize environmental impact during the synthesis process.

One of the most promising aspects of this compound is its potential as a therapeutic agent. Studies have shown that 1-benzyl-3-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}urea exhibits significant bioactivity against various targets, including enzymes involved in inflammatory pathways and cancer progression. For instance, recent research has demonstrated its ability to inhibit COX-2 (cyclooxygenase-2), an enzyme implicated in pain and inflammation. This finding suggests that the compound could be developed into a novel anti-inflammatory agent with reduced side effects compared to traditional NSAIDs.

In addition to its enzymatic targets, 1-benzyl-3-{2-[4-(thiophen-2-yl)piperidin-1-y]ethyl}urea has shown promise in modulating receptor activity. Preclinical studies indicate that it interacts with GPCRs (G-protein coupled receptors), which are critical targets for treating conditions such as hypertension and neurodegenerative diseases. The thiophene moiety within the molecule plays a pivotal role in enhancing receptor binding affinity, as highlighted by molecular docking studies.

The pharmacokinetic properties of this compound have also been extensively investigated. Research has shown that 1-benzyl... exhibits favorable absorption profiles and moderate clearance rates, making it suitable for oral administration. However, further studies are required to optimize its bioavailability and reduce potential drug-drug interactions.

From a structural perspective, the benzyl group contributes to the molecule's lipophilicity, enhancing its ability to cross cellular membranes. The thiophene ring, on the other hand, introduces electronic effects that stabilize key intermediates during enzymatic catalysis. These structural features underscore the importance of rational drug design in optimizing biological activity.

Recent collaborative efforts between academic institutions and pharmaceutical companies have accelerated the exploration of 1-benzyl...'s therapeutic potential. Multidisciplinary teams are leveraging advanced technologies such as CRISPR-Cas9 for target validation and machine learning for predictive modeling of drug efficacy.

In conclusion, 1-benzyl... represents a compelling candidate for drug development due to its unique structure and diverse biological activities. As research continues to uncover its full potential, this compound holds the promise of contributing significantly to the treatment of various diseases.

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